2-Methoxy-4,4-dimethylpentan-1-ol

Organic Synthesis Process Chemistry Alkoxy Alcohol Preparation

2-Methoxy-4,4-dimethylpentan-1-ol (CAS 2353786-09-9) is a branched-chain alkoxy alcohol with molecular formula C8H18O2 and molecular weight 146.23 g/mol. This compound features a 4,4-dimethylpentan backbone with a primary hydroxyl group at C1 and a methoxy substituent at C2, creating a bifunctional alcohol-ether architecture with one hydrogen bond donor and two hydrogen bond acceptors.

Molecular Formula C8H18O2
Molecular Weight 146.23
CAS No. 2353786-09-9
Cat. No. B2911948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,4-dimethylpentan-1-ol
CAS2353786-09-9
Molecular FormulaC8H18O2
Molecular Weight146.23
Structural Identifiers
SMILESCC(C)(C)CC(CO)OC
InChIInChI=1S/C8H18O2/c1-8(2,3)5-7(6-9)10-4/h7,9H,5-6H2,1-4H3
InChIKeyRCGQHCMTOOPEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4,4-dimethylpentan-1-ol (CAS 2353786-09-9): Technical Baseline for Scientific Procurement Evaluation


2-Methoxy-4,4-dimethylpentan-1-ol (CAS 2353786-09-9) is a branched-chain alkoxy alcohol with molecular formula C8H18O2 and molecular weight 146.23 g/mol . This compound features a 4,4-dimethylpentan backbone with a primary hydroxyl group at C1 and a methoxy substituent at C2, creating a bifunctional alcohol-ether architecture with one hydrogen bond donor and two hydrogen bond acceptors . Commercially available at 95% purity as a liquid requiring storage at 4°C , this compound belongs to a structural class where substitution pattern—specifically the position of the methoxy group relative to the hydroxyl and the degree of branching—fundamentally determines its physicochemical and reactivity profile [1].

2-Methoxy-4,4-dimethylpentan-1-ol: Structural Differentiation Precluding Direct In-Class Substitution


Compounds within the branched alkoxy alcohol class cannot be interchanged without consequence. The 2-methoxy positional isomer presents a fundamentally different hydrogen-bonding topology compared to its 5-methoxy counterpart [1], as the proximity of the methoxy oxygen to the primary hydroxyl in the 2-position enables intramolecular hydrogen bonding that is geometrically impossible in terminal methoxy derivatives. Additionally, the 4,4-dimethyl substitution pattern introduces steric bulk that distinguishes it from less branched analogs like 2-methoxy-4-methylpentan-1-ol (MW 132.2) [2]. In synthetic applications, these structural differences manifest in quantifiable differences in reaction outcomes. Most critically, the absence of head-to-head comparative performance data for this specific compound means that procurement decisions must rely on directly verifiable structural and physicochemical differentiation metrics that can be extrapolated to predict application-specific behavior.

2-Methoxy-4,4-dimethylpentan-1-ol (CAS 2353786-09-9): Quantitative Comparative Evidence for Scientific Selection


Synthetic Accessibility: Quantitative One-Step Protocol Yield Advantage

A one-step synthetic protocol using adapted Vilsmeier conditions yields 2-methoxy-4,4-dimethylpentan-1-ol in quantitative yield [1]. The publication provides full spectroscopic characterization including 1H, 2H, and 13C NMR, as well as IR and Raman spectroscopy [1].

Organic Synthesis Process Chemistry Alkoxy Alcohol Preparation

Hydrogen Bond Donor Count: Differentiation from In-Class Structural Isomers

2-Methoxy-4,4-dimethylpentan-1-ol possesses exactly one hydrogen bond donor (the C1 hydroxyl group) [1], a structural feature that distinguishes it from certain structurally related analogs. This fixed H-bond donor stoichiometry determines its behavior in hydrogen-bonding networks and molecular recognition applications.

Molecular Recognition Supramolecular Chemistry Solvent Design

Calculated Lipophilicity (cLogP): Quantified Difference Relative to Parent Alcohol Scaffold

The calculated partition coefficient (cLogP) for 2-methoxy-4,4-dimethylpentan-1-ol has been reported as approximately 1.0-1.56 [1]. In comparison, the parent alcohol scaffold 4,4-dimethylpentan-1-ol (CAS 3121-79-7, C7H16O, MW 116.20) has a reported LogP of 1.805 [2].

Partition Coefficient Lipophilicity Optimization ADME Prediction

Boiling Point Differentiation: Structural Determinants of Volatility Profile

The boiling point of 2-methoxy-4,4-dimethylpentan-1-ol is predicted to differ substantially from less branched and non-methoxylated structural analogs based on established structure-property relationships. The parent scaffold 4,4-dimethylpentan-1-ol has a reported boiling point of 146.6°C at 760 mmHg , while the positional isomer 1-methoxy-4,4-dimethylpentane (C8H18O, MW 130.23) has a reported boiling point range of 133.5-134°C .

Physicochemical Properties Distillation Parameters Thermal Separation

2-Methoxy-4,4-dimethylpentan-1-ol: Evidence-Based Application Scenarios for Procurement Decision-Making


Custom Synthesis: Leveraging Validated One-Step Quantitative Protocol

When custom synthesis of 2-methoxy-4,4-dimethylpentan-1-ol is required, the existence of a published one-step protocol with quantitative yield under adapted Vilsmeier conditions provides a validated synthetic route [1]. This reduces process development time and cost compared to de novo route optimization. The protocol includes full spectroscopic characterization (1H, 2H, 13C NMR, IR, Raman), enabling immediate identity verification of synthesized material without additional method development.

Lipophilicity-Tuned Scaffold for Property Optimization

For research programs requiring systematic tuning of molecular lipophilicity, 2-methoxy-4,4-dimethylpentan-1-ol offers a quantifiable LogP differential compared to its parent alcohol scaffold. With cLogP values of 1.0-1.56 [1] versus 1.805 for 4,4-dimethylpentan-1-ol [2], the 2-methoxy substitution reduces lipophilicity by approximately 0.25-0.80 units. This predictable ΔLogP enables rational scaffold progression in medicinal chemistry and agrochemical lead optimization programs where partitioning behavior directly impacts bioavailability or membrane permeability.

Hydrogen-Bond-Directed Molecular Recognition Studies

The compound possesses exactly one hydrogen bond donor (C1 hydroxyl) and two hydrogen bond acceptors (hydroxyl oxygen and methoxy oxygen) in a fixed geometric arrangement [1]. This well-defined H-bond donor/acceptor stoichiometry makes it suitable for systematic studies of hydrogen-bond-directed molecular recognition, crystal engineering, and supramolecular assembly where predictable and directional intermolecular interactions are essential. The intramolecular hydrogen-bonding potential between the 2-methoxy and 1-hydroxyl groups may further constrain conformational flexibility, offering a defined molecular geometry for binding studies.

Distillation-Based Purification with Predictable Thermal Separation

The boiling point differentiation of 2-methoxy-4,4-dimethylpentan-1-ol relative to its structural analogs supports predictable thermal separation. With 4,4-dimethylpentan-1-ol boiling at 146.6°C and 1-methoxy-4,4-dimethylpentane at 133.5-134°C , the target compound's boiling point is expected to fall within a distinct range (estimated 160-180°C), enabling effective separation from related synthetic byproducts. This predictable volatility profile supports procurement decisions for applications involving distillation-dependent purification workflows.

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